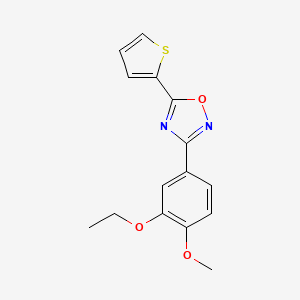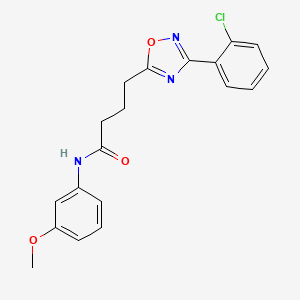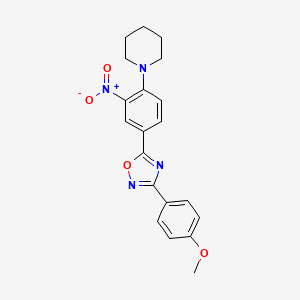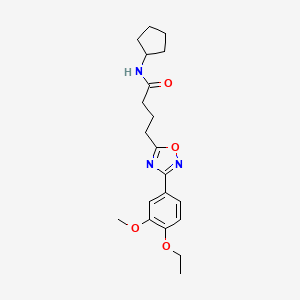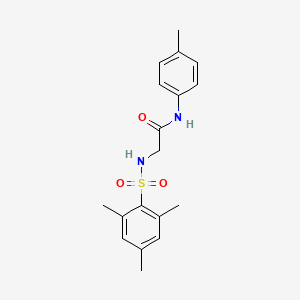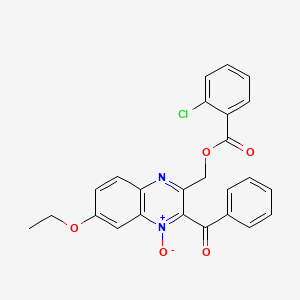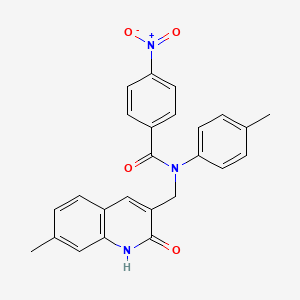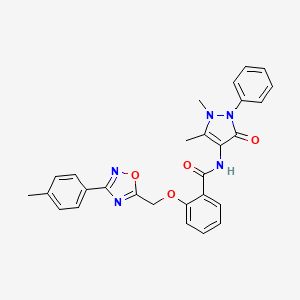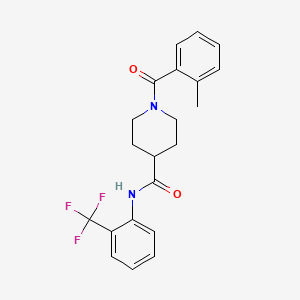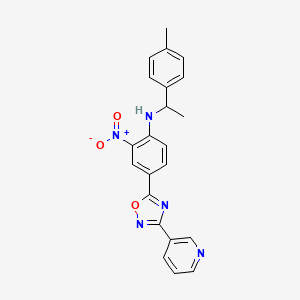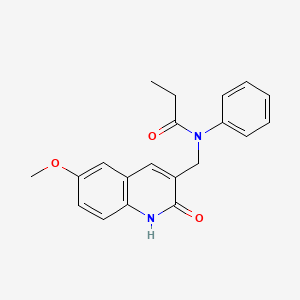
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylpropionamide, commonly known as HMQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMQP is a quinoline-based compound that has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of HMQP is not fully understood, but studies have shown that it can interact with various molecular targets in cells. HMQP has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. In neurodegenerative diseases, HMQP has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, HMQP has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
HMQP has been shown to have various biochemical and physiological effects in cells. In cancer cells, HMQP has been shown to inhibit the activity of enzymes involved in cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that supply nutrients to cancer cells. In neurodegenerative diseases, HMQP has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. In infectious diseases, HMQP has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
HMQP has several advantages for lab experiments, including its high purity, stability, and selectivity for molecular targets. HMQP is also relatively easy to synthesize, making it readily available for research purposes. However, HMQP has some limitations, including its low solubility in water and potential toxicity at high doses. These limitations need to be considered when designing experiments using HMQP.
Zukünftige Richtungen
There are several future directions for research on HMQP. One area of focus is the development of HMQP-based cancer therapies. Studies have shown that HMQP can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Another area of focus is the development of HMQP-based treatments for neurodegenerative diseases. HMQP has been shown to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the mechanism of action of HMQP, which will help to better understand its potential therapeutic properties and improve its efficacy and safety.
Conclusion
In conclusion, HMQP is a promising chemical compound that has shown potential therapeutic properties in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. HMQP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on HMQP may lead to the development of new and effective treatments for various diseases.
Synthesemethoden
HMQP can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with phenylpropanoic acid. The resulting compound is then further modified to produce HMQP. The synthesis of HMQP has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
HMQP has been extensively studied for its potential therapeutic properties in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, HMQP has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also shown that HMQP can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In neurodegenerative diseases, HMQP has been shown to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In infectious diseases, HMQP has been shown to have antibacterial and antifungal properties, making it a potential treatment for various infections.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-19(23)22(16-7-5-4-6-8-16)13-15-11-14-12-17(25-2)9-10-18(14)21-20(15)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRUSXOLSWFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
